molecular formula C10H9BrN2O B2867802 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 2320685-70-7

6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B2867802
CAS No.: 2320685-70-7
M. Wt: 253.099
InChI Key: BJXCBIGPHSKQTO-UHFFFAOYSA-N
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Description

6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridin-2-one core with a bromine substituent at position 6 and a propan-2-ylidene group at position 3. Its molecular formula is C₇H₅BrN₂O (molar mass: 213.03 g/mol) . This compound is sensitive to irritation and is stored at room temperature.

Properties

IUPAC Name

6-bromo-3-propan-2-ylidene-1H-pyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-5(2)8-9-7(13-10(8)14)3-6(11)4-12-9/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCBIGPHSKQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=C(C=C(C=N2)Br)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one typically involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.

    Introduction of the Isopropylidene Group: This step involves the reaction of the brominated intermediate with an isopropylidene source, such as acetone, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The presence of the isopropylidene group allows for cycloaddition reactions, leading to the formation of more complex ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.

    Oxidation: Formation of oxidized derivatives with different functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

Scientific Research Applications

6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and isopropylidene group can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs, focusing on substituents, molecular properties, and biological activities:

Compound Name CAS No. Substituents Molecular Formula Molar Mass (g/mol) Biological Activity/Application
6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one 1190319-62-0 6-Br, 3-propan-2-ylidene C₇H₅BrN₂O 213.03 Under investigation (e.g., kinase inhibition)
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one 183208-34-6 5-Br C₆H₃BrN₂O 199.01 Kinase inhibition (TrkA)
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one 5654-97-7 None C₆H₄N₂O 120.11 Bioisostere for oxindole in drug design
5-Methoxy-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one - 5-OCH₃ C₇H₆N₂O₂ 150.13 Radical scavenging (DPPH assay)
3-(4-Dimethylaminobenzylidene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one - 3-(4-(NMe₂)benzylidene) C₁₅H₁₃N₃O 251.29 Dual inhibition of GSK3β and tau aggregation

Key Research Findings

Structure-Activity Relationships (SAR)

  • Bromine Substitution : Bromine at position 5 or 6 increases electrophilicity and binding affinity to kinases but may reduce solubility .
  • Propan-2-ylidene vs.
  • Methoxy vs. Bromine : Methoxy groups enhance radical scavenging but lack the electrophilic reactivity critical for kinase inhibition .

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